molecular formula C26H21N3O3 B2541573 5-benzyl-3-(4-ethoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 866344-59-4

5-benzyl-3-(4-ethoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2541573
CAS No.: 866344-59-4
M. Wt: 423.472
InChI Key: TUPYUTYJNGCRPC-UHFFFAOYSA-N
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Description

5-Benzyl-3-(4-ethoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a fused heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core fused with a [1,3]dioxolo ring system. Its structure includes a benzyl group at position 5 and a 4-ethoxyphenyl substituent at position 3 (Figure 1). This compound belongs to a class of nitrogen-containing heterocycles known for diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities .

The synthesis of this compound typically involves multi-step reactions, as demonstrated in related synthetic routes. For example, ethyl-8-chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate intermediates are synthesized first, followed by substitution reactions with benzyl and aryl groups under alkaline conditions (e.g., K₂CO₃) . The iodination of precursor derivatives with iodomethane or iodopropane under reflux has also been reported to yield similar compounds .

Properties

IUPAC Name

8-benzyl-5-(4-ethoxyphenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3/c1-2-30-19-10-8-18(9-11-19)25-21-15-29(14-17-6-4-3-5-7-17)22-13-24-23(31-16-32-24)12-20(22)26(21)28-27-25/h3-13,15H,2,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPYUTYJNGCRPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-3-(4-ethoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a benzyl-substituted pyrazole with an ethoxyphenyl-substituted quinoline under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the dioxolo ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-3-(4-ethoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to reduce specific functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to modify the benzyl or ethoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction may produce fully saturated pyrazoloquinoline derivatives.

Scientific Research Applications

5-benzyl-3-(4-ethoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 5-benzyl-3-(4-ethoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

5-[(2-Fluorophenyl)Methyl]-3-(4-Methoxyphenyl)-8-Methylpyrazolo[4,3-c]Quinoline

  • Key Differences : Replaces benzyl with a 2-fluorobenzyl group and introduces a methyl group at position 6.

3-(4-Ethylphenyl)-5-(3-Fluorobenzyl)-8,9-Dihydro-5H-[1,4]Dioxino[2,3-g]Pyrazolo[4,3-c]Quinoline

  • Key Differences: Substitutes [1,3]dioxolo with a [1,4]dioxino ring and replaces ethoxyphenyl with an ethylphenyl group.

Functional Group Modifications

5-[(4-Chlorophenyl)Methyl]-7-(4-Methylbenzoyl)-[1,3]Dioxolo[4,5-g]Quinolin-8-One

  • Key Differences: Replaces pyrazolo[4,3-c]quinoline with a quinolin-8-one core and adds a 4-methylbenzoyl group.
  • Impact : The ketone group at position 8 increases hydrogen-bonding capacity, which may enhance binding to enzyme active sites .

3-(4-Ethoxyphenyl)-7,8-Dimethoxy-5-[(3-Methoxyphenyl)Methyl]Pyrazolo[4,3-c]Quinoline

  • Key Differences : Introduces methoxy groups at positions 7 and 8 and substitutes benzyl with 3-methoxybenzyl.
  • Impact : Methoxy groups improve solubility but may reduce membrane permeability due to increased polarity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (Reported)
This compound C₂₈H₂₁N₃O₃ 459.49 g/mol 5-benzyl, 3-(4-ethoxyphenyl) Under investigation
5-[(2-Fluorophenyl)methyl]-3-(4-methoxyphenyl)-8-methylpyrazolo[4,3-c]quinoline C₂₅H₁₉FN₄O 426.45 g/mol 8-methyl, 2-fluorobenzyl Antimicrobial (hypothetical)
3-(4-Ethylphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline C₂₇H₂₂FN₃O₂ 439.49 g/mol [1,4]dioxino, 4-ethylphenyl Anticancer (hypothetical)
3-(4-Ethoxyphenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline C₂₉H₂₇N₃O₅ 509.55 g/mol 7,8-dimethoxy, 3-methoxybenzyl Not reported

Research Findings and Implications

Synthetic Accessibility : The target compound’s synthesis is comparable to analogs like 5-benzyl-3-(4-methoxyphenyl) derivatives, with yields influenced by the steric hindrance of substituents. For example, bulkier ethoxy groups may reduce reaction efficiency compared to methoxy groups .

Structure-Activity Relationships (SAR): Benzyl vs. Fluorobenzyl: Fluorinated analogs exhibit enhanced metabolic stability, as seen in related pyrazoloquinolines . Ethoxy vs.

Therapeutic Potential: While the target compound lacks explicit activity data, pyrazolo[4,3-c]quinolines with amino groups (e.g., 3,4-diamino derivatives) show promise in targeting kinases and topoisomerases .

Biological Activity

5-benzyl-3-(4-ethoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class of heterocyclic compounds. This class has garnered attention due to its diverse biological activities, particularly in anticancer and anti-inflammatory domains. This article focuses on the biological activity of this specific compound, summarizing key research findings, case studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C25H19N3O2C_{25}H_{19}N_3O_2 with a molecular weight of 393.4 g/mol. The compound features a complex structure that contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of pyrazoloquinoline derivatives as anticancer agents. For instance, a series of related compounds demonstrated significant cytotoxicity against various cancer cell lines. In one study, certain derivatives exhibited GI50 values below 8 µM across multiple cancer cell lines including ACHN and PC-3, indicating strong antiproliferative effects .

Table 1: Cytotoxicity of Pyrazoloquinoline Derivatives

CompoundCell LineGI50 (µM)Mechanism
2ENUGC-3<7Topoisomerase IIα inhibition
2PPC-3<8DNA intercalation
1MHCT-15<8Apoptosis induction

Anti-inflammatory Activity

In addition to anticancer properties, pyrazoloquinolines have shown significant anti-inflammatory effects. A study reported that derivatives could inhibit LPS-stimulated nitric oxide production in RAW 264.7 cells, with IC50 values indicating potent activity comparable to established anti-inflammatory agents .

Table 2: Anti-inflammatory Activity of Selected Derivatives

CompoundIC50 (µM)Target Enzyme
2a0.39iNOS
2b1.25COX-2
2c0.85iNOS

The mechanisms underlying the biological activities of these compounds involve the inhibition of key enzymes associated with cancer proliferation and inflammatory responses:

  • Topoisomerase Inhibition : Certain derivatives have been shown to inhibit topoisomerase IIα activity, which is crucial for DNA replication and transcription in cancer cells .
  • Nitric Oxide Synthase Inhibition : The anti-inflammatory effects are primarily mediated through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced levels of pro-inflammatory mediators .

Case Studies

A notable case study involved the evaluation of a derivative's effect on gastric cancer cell lines. The compound demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent in gastric cancer treatment .

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